2-(2-Methyl-1H-imidazol-1-yl)benzoic acid
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Overview
Description
2-(2-Methyl-1H-imidazol-1-yl)benzoic acid: is an organic compound that features a benzoic acid moiety linked to a 2-methylimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylimidazole and a suitable benzoic acid derivative.
Reaction Conditions: A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent such as dichloromethane at room temperature.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides or sulfonates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
The major products depend on the specific reactions undertaken. For example, esterification yields esters, while nucleophilic substitution can produce various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. Therefore, this compound may serve as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its structural properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)benzoic acid
- 2-(2-Methyl-1H-imidazol-1-yl)phenol
- 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
Uniqueness
2-(2-Methyl-1H-imidazol-1-yl)benzoic acid is unique due to the presence of both a methyl-substituted imidazole ring and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The methyl group on the imidazole ring can influence the compound’s reactivity and binding characteristics, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11(14)15/h2-7H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOVVVXGESUKQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640341 |
Source
|
Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159589-71-6 |
Source
|
Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159589-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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